molecular formula C20H26ClN3O B13733367 2,3-Dihydro-1-(2-(diethylamino)ethyl)-2-phenyl-4(1H)-quinazolinone hydrochloride CAS No. 3519-95-7

2,3-Dihydro-1-(2-(diethylamino)ethyl)-2-phenyl-4(1H)-quinazolinone hydrochloride

Cat. No.: B13733367
CAS No.: 3519-95-7
M. Wt: 359.9 g/mol
InChI Key: JQHJFXLIENNGOT-UHFFFAOYSA-N
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Description

1-(2-Diethylaminoethyl)-2-phenyl-2,3-dihydroquinazolin-4-onehydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinone core, a diethylaminoethyl side chain, and a phenyl group. Its hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various applications.

Preparation Methods

The synthesis of 1-(2-Diethylaminoethyl)-2-phenyl-2,3-dihydroquinazolin-4-onehydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone structure.

    Introduction of the Diethylaminoethyl Side Chain: The diethylaminoethyl group is introduced through nucleophilic substitution reactions, often using diethylaminoethyl chloride.

    Attachment of the Phenyl Group: The phenyl group is typically introduced via Friedel-Crafts acylation or alkylation reactions.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(2-Diethylaminoethyl)-2-phenyl-2,3-dihydroquinazolin-4-onehydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the diethylaminoethyl side chain.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Diethylaminoethyl)-2-phenyl-2,3-dihydroquinazolin-4-onehydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Diethylaminoethyl)-2-phenyl-2,3-dihydroquinazolin-4-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

1-(2-Diethylaminoethyl)-2-phenyl-2,3-dihydroquinazolin-4-onehydrochloride can be compared with other similar compounds, such as:

    1-(2-Diethylaminoethyl)-2-phenyl-2,3-dihydroquinazolin-4-one: This compound lacks the hydrochloride group, making it less soluble in aqueous solutions.

    2-Phenyl-2,3-dihydroquinazolin-4-one: This compound lacks the diethylaminoethyl side chain, resulting in different chemical and biological properties.

    1-(2-Diethylaminoethyl)-2-phenylquinazolin-4-one: This compound lacks the dihydro structure, which may affect its reactivity and biological activity.

The uniqueness of 1-(2-Diethylaminoethyl)-2-phenyl-2,3-dihydroquinazolin-4-onehydrochloride lies in its combination of structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

3519-95-7

Molecular Formula

C20H26ClN3O

Molecular Weight

359.9 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-2-phenyl-2,3-dihydroquinazolin-4-one;hydrochloride

InChI

InChI=1S/C20H25N3O.ClH/c1-3-22(4-2)14-15-23-18-13-9-8-12-17(18)20(24)21-19(23)16-10-6-5-7-11-16;/h5-13,19H,3-4,14-15H2,1-2H3,(H,21,24);1H

InChI Key

JQHJFXLIENNGOT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(NC(=O)C2=CC=CC=C21)C3=CC=CC=C3.Cl

Origin of Product

United States

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